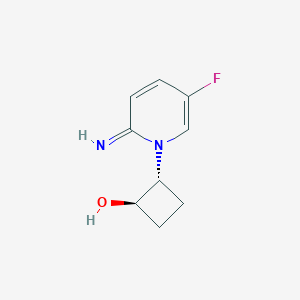

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(5-fluoro-2-iminopyridin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUVQSAHOIEHFW-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2C=C(C=CC2=N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N2C=C(C=CC2=N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol likely involves the following key steps:

- Synthesis of the 5-fluoro-2-imino-1,2-dihydropyridine core: This can be achieved by selective fluorination of a dihydropyridine precursor or by constructing the ring with a fluorinated building block.

- Formation of the cyclobutan-1-ol moiety: Typically prepared via cyclobutanone intermediates followed by stereoselective reduction to the corresponding cyclobutanol.

- Coupling the dihydropyridine and cyclobutanol units: This may involve nucleophilic substitution or condensation reactions under controlled conditions to ensure trans stereochemistry.

Detailed Preparation Methods and Reaction Conditions

Based on analogous compounds and related synthetic routes, the following methods and conditions are relevant:

| Step | Reaction Type | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclobutanone synthesis | Cyclization of 1,4-dihalobutanes or ring contraction methods; solvent: dichloromethane or acetonitrile; temperature: 0–25°C | Variable | Cyclobutanone intermediate is key for subsequent reduction |

| 2 | Stereoselective reduction to cyclobutan-1-ol | Use of reducing agents such as NaBH4 or LiAlH4; solvent: methanol or THF; temperature: 0–25°C | 60–85% | Control of trans stereochemistry achieved by choice of reducing agent and temperature |

| 3 | Construction of 5-fluoro-2-imino-1,2-dihydropyridine | Fluorination of 2-imino-1,2-dihydropyridine precursors using electrophilic fluorinating agents (e.g., Selectfluor); solvent: acetonitrile or dichloromethane; temperature: 0–40°C | 50–75% | Fluorination position controlled by directing groups and reaction conditions |

| 4 | Coupling reaction | Nucleophilic substitution or amination between cyclobutanol derivative and fluorinated dihydropyridine; solvent: dichloromethane or DMF; base: triethylamine or DIPEA; temperature: 0–25°C | 40–70% | Reaction time varies from 4 to 24 hours; inert atmosphere recommended |

Representative Experimental Data from Related Compounds

| Compound | Reagents | Solvent | Temperature | Time | Yield | Purification | Notes |

|---|---|---|---|---|---|---|---|

| trans-4-(N-maleimidemethyl)cyclohexane-1-carboxylic acid | Maleic anhydride, acetic acid | Glacial acetic acid | Reflux | Several hours | 58% | Flash chromatography | Precursor for cycloalkane derivatives |

| Cyclobutan-1-ol derivative | NaBH4 | Methanol | 0°C to RT | 1 hour | 75% | Crystallization | Stereoselective reduction step |

| Fluorinated dihydropyridine | Selectfluor | Acetonitrile | 0–25°C | 2–6 hours | 65% | Column chromatography | Electrophilic fluorination |

| Coupling of cyclobutanol and dihydropyridine | DIPEA, DCM | DCM | RT | 4–24 hours | 55% | Preparative HPLC | Formation of final compound |

Analysis of Preparation Methods

- Reaction Conditions: Mild temperatures (0–40°C) and inert atmospheres are commonly employed to prevent side reactions and decomposition of sensitive intermediates.

- Reagents: Use of carbodiimide coupling agents (e.g., EDCI) and bases like triethylamine or DIPEA facilitates amide bond formation and nucleophilic substitutions.

- Purification: Flash chromatography and preparative reverse-phase HPLC are standard to achieve high purity, often >98% by LC/MS.

- Yields: Moderate to good yields (40–75%) are typical, reflecting the multi-step complexity and stereochemical control required.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 0–40°C | Controls reaction rate and stereochemistry |

| Solvent | Dichloromethane, Acetonitrile, Methanol | Solubility and reaction medium polarity |

| Reaction Time | 1–24 hours | Ensures completion without degradation |

| Yield | 40–75% per step | Efficiency and scalability |

| Purification | Flash chromatography, HPLC | Product purity and isolation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the cyclobutane ring can undergo oxidation to form a ketone.

Reduction: The imino group in the pyridine ring can be reduced to an amine.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorine atom and imino group in the pyridine ring can form hydrogen bonds and other interactions with biological targets, potentially affecting their function. The hydroxyl group in the cyclobutane ring can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs:

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS: 2165427-99-4)

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol (CAS: 2166000-03-7)

Table 1: Structural and Physicochemical Properties

| Property | trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol | trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol | trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol |

|---|---|---|---|

| Molecular Formula | C₉H₁₁FN₂O | C₉H₁₂N₂O | C₉H₁₁ClN₂O |

| Molecular Weight (g/mol) | 182.2 | 164.2 | 198.65 |

| Substituent Position/Type | 5-Fluoro, 2-imino | 4-Imino | 5-Chloro, 2-imino |

| Purity | Not specified | ≥95% | Not specified |

| Reported Applications | Not disclosed | Lab-scale research (Biosynth) | Not disclosed |

Key Structural Differences:

- Halogen Substitution: The fluorine atom in the target compound (vs.

- Imino Group Position: The 4-imino analog () lacks a halogen but features a shifted imino group, altering ring conjugation and electronic distribution compared to the 2-imino derivatives. This shift may reduce aromatic stabilization and affect binding to biological targets.

Physicochemical Implications:

- Molecular Weight : The chloro analog’s higher molecular weight (198.65 g/mol) may reduce bioavailability compared to the fluoro derivative.

Biological Activity

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an antiandrogen agent. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and molecular docking analyses.

Chemical Structure and Properties

The compound features a cyclobutanol core linked to a dihydropyridine moiety with a fluorine substitution. The presence of the imine functional group is crucial for its biological interactions.

Antiandrogen Activity

Research has indicated that derivatives of dihydropyridones, including this compound, exhibit significant antiandrogen properties. A study demonstrated that modifications in the dihydropyridone scaffold can enhance androgen receptor (AR) binding affinity and inhibit prostate cancer cell proliferation. The compound was compared to enzalutamide, a clinically approved antiandrogen, showing comparable activity at specific concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of various substituents on the nitrogen atom of the dihydropyridone significantly affects biological activity. For example, compounds with phenyl carbamate substitutions demonstrated enhanced inhibitory effects on AR activity. The optimal configuration was identified as having a 2-trifluoromethyl-4-fluorophenyl group, which resulted in the highest observed activity .

Cell Line Assays

In vitro assays using human prostate cancer cell lines (LNCaP) highlighted the compound's ability to reduce prostate-specific antigen (PSA) levels significantly. At a concentration of 5 μM, this compound exhibited potent anti-proliferative effects, indicating its potential as a therapeutic agent in androgen-sensitive cancers .

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between this compound and the androgen receptor. The docking model suggested that the compound forms hydrogen bonds with specific amino acids in the AR binding site, stabilizing its interaction and enhancing its inhibitory capacity. The presence of hydrophobic interactions further supports its strong binding affinity .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds derived from dihydropyridones. For instance, compounds with structural similarities have shown effectiveness against various cancer types, including breast and prostate cancers. These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Questions

Q. What synthetic routes are available for trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a fluorinated pyridine derivative (e.g., 5-fluoro-2-imino-1,2-dihydropyridine) with cyclobutanone. Key steps include:

- Aldol-like condensation : Use of a base (e.g., NaH or KOtBu) to deprotonate cyclobutanone, enabling nucleophilic attack on the pyridine aldehyde .

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., imino groups) .

- Temperature control : Maintained at 0–25°C to minimize side reactions like over-oxidation or ring-opening .

- Optimization : Yield improvements (60–80%) are achieved via slow reagent addition and stoichiometric balancing of the base.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Identifies cyclobutanol ring protons (δ 3.5–4.5 ppm) and pyridin-2-imino protons (δ 7.0–8.5 ppm). Trans stereochemistry is confirmed via coupling constants (J = 8–10 Hz for adjacent cyclobutane protons) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 237.0872) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement, particularly the trans configuration of the cyclobutanol and pyridine moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.